molecular formula C11H18Cl2N2S B2579263 2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride CAS No. 2378503-80-9

2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride

Cat. No.: B2579263
CAS No.: 2378503-80-9
M. Wt: 281.24
InChI Key: GDONXMOAFYRWME-UHFFFAOYSA-N
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Description

2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride is a chemical compound of significant interest in medicinal chemistry research. The core structure of this compound is a 4,5,6,7-tetrahydrobenzothiazole, a scaffold recognized for its wide spectrum of biological properties. Benzothiazole derivatives have been extensively investigated for their potential as antitumor agents, with some members of the class showing high selectivity against aneuploid cell lines . Furthermore, structurally similar dihydrobenzothiazolone and tetrahydrobenzothiazolamine compounds have been identified as potent and selective positive allosteric modulators (PAMs) of the metabotropic glutamate 5 (mGlu5) receptor, representing a novel non-dopaminergic approach for central nervous system research . The specific substitution with a cyclobutyl group at the 2-position and the presence of the 4-amine functional group are key structural features that can influence the compound's physicochemical properties, binding affinity, and metabolic stability, making it a valuable building block for structure-activity relationship (SAR) studies . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S.2ClH/c12-8-5-2-6-9-10(8)13-11(14-9)7-3-1-4-7;;/h7-8H,1-6,12H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDONXMOAFYRWME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC3=C(S2)CCCC3N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18Cl2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes:

    Starting Materials: Cyclobutylamine and 2-aminothiophenol.

    Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate cyclization.

    Procedure: The mixture is heated to a temperature range of 100-150°C for several hours, followed by neutralization and purification steps to isolate the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This often involves:

    Continuous Flow Reactors: To maintain consistent reaction conditions and improve safety.

    Catalysts: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Advanced techniques such as crystallization, distillation, and chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert it to its corresponding amine derivatives using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that 2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine exhibits significant antimicrobial activity. This makes it a promising candidate for the development of new antibiotics targeting resistant bacterial strains. The compound's mechanism of action involves disrupting bacterial cell wall synthesis and interfering with metabolic pathways crucial for bacterial survival.

Anticancer Activity

The compound has been studied for its anticancer properties, particularly in inhibiting tumor growth and inducing apoptosis in cancer cells. In vitro studies have shown that it can effectively target various cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .

Case Study:
A study demonstrated that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The results suggest that it may act as a viable lead compound for further development into an anticancer drug .

H1 Receptor Antagonism

The compound has been investigated as a potential H1 receptor antagonist, which could be beneficial in treating allergic reactions and other histamine-related conditions. Its dual receptor specificity may also allow it to function as a therapeutic agent for conditions such as insomnia or anxiety disorders by modulating histaminergic signaling pathways .

Table 1: Summary of Pharmacological Activities

Activity TypeMechanism of ActionPotential Applications
AntimicrobialDisruption of cell wall synthesisAntibiotic development
AnticancerInduction of apoptosis and inhibition of proliferationCancer therapy
H1 Receptor AntagonismModulation of histaminergic signalingAllergy treatment, insomnia therapy

Organic Synthesis

The synthesis of 2-cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine typically involves cyclization reactions starting from readily available precursors such as cyclobutylamines and thiophenols. Optimized synthetic routes are crucial for scaling up production for pharmaceutical applications .

Synthesis Overview:
The most common synthetic route involves:

  • Reacting cyclobutylamine with 2-aminothiophenol.
  • Cyclization under controlled conditions to form the benzothiazole ring.
  • Purification techniques such as recrystallization or chromatography to achieve high purity levels.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes, receptors, or ion channels, modulating their activity.

    Pathways: The compound can influence various biochemical pathways, potentially leading to therapeutic effects such as neuroprotection or antimicrobial activity.

Comparison with Similar Compounds

Key Structural Analogues

The table below compares the target compound with structurally related benzothiazole derivatives:

Compound Name Substituent Molecular Formula CAS Number Key Properties/Applications
2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride Cyclobutyl C₁₁H₁₈Cl₂N₂S Not explicitly provided Hypothesized enhanced steric bulk; potential CNS activity due to bicyclic framework .
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine dihydrochloride Methyl C₈H₁₄Cl₂N₂S 1255717-68-0 Reagent-grade material; used in synthetic intermediates for bioactive heterocycles .
(2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-5-yl)methanamine hydrochloride Methyl (5-position) C₉H₁₅ClN₂S 77529-04-5 Industrial applications; structural isomer with altered substitution pattern .
5-(1-Aminocyclohexyl)-1,3,4-thiadiazol-2-amine hydrochloride Cyclohexyl C₉H₁₆ClN₅S Not provided Thiadiazole derivative; demonstrates antimicrobial or antiviral activity .

Structural Insights :

  • Cyclobutyl vs.
  • Positional Isomerism : Substitution at the 4- vs. 5-position (e.g., CAS 1255717-68-0 vs. 77529-04-5) affects electronic distribution and molecular interactions .
  • Heterocycle Core : Benzothiazoles (6-membered fused ring) vs. thiadiazoles (5-membered ring) exhibit distinct pharmacokinetic profiles; benzothiazoles often show higher metabolic stability .

Physicochemical Properties

  • Solubility : Dihydrochloride salts (e.g., CAS 1255717-68-0) exhibit improved aqueous solubility compared to free bases, critical for in vitro assays .
  • Crystallinity : Structural analogs like THIP hydrochloride () demonstrate polymorphism, suggesting the target compound may require advanced crystallization techniques for purity .

Biological Activity

2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine; dihydrochloride (CAS Number: 2378503-80-9) is a compound belonging to the benzothiazole family, recognized for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

The molecular formula of 2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine is C11H16N2S·2HCl with a molecular weight of 281.2 g/mol. The synthesis typically involves the cyclization of cyclobutylamine and 2-aminothiophenol under dehydrating conditions using agents like phosphorus oxychloride or polyphosphoric acid at temperatures ranging from 100°C to 150°C .

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial and anticancer agent.

Antimicrobial Activity

Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study reported that related compounds demonstrated antibacterial and antifungal effects with minimal inhibition concentrations (MIC) as low as 50 μg/mL against various pathogens . The structure of 2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine suggests it may share similar antimicrobial efficacy.

Anticancer Properties

The compound's potential in cancer therapy has been investigated through molecular docking studies. These studies suggest that it may act on specific molecular targets involved in cancer cell proliferation. The binding affinity and orientation comparable to known anticancer agents indicate its therapeutic promise .

The mechanism by which 2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine exerts its biological effects involves interaction with various enzymes and receptors. It is hypothesized that the compound can modulate the activity of specific ion channels and biochemical pathways associated with neuroprotection and antimicrobial activity.

Neuroprotective Effects

Another area of research has explored the neuroprotective effects of benzothiazole derivatives. In vitro studies indicated that some compounds could significantly reduce neuronal injury during ischemia/reperfusion events. This suggests that 2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine may also exhibit similar protective properties against neurodegenerative conditions .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological ActivityNotes
2-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amineSimilar structureAntimicrobialLess potent than cyclobutyl derivative
2-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amineSimilar structureAnticancerComparable activity but different selectivity

The unique cyclobutyl group in 2-Cyclobutyl-4,5,6,7-tetrahydro-1,3-benzothiazol-4-amine may impart distinct steric and electronic properties compared to its methyl or ethyl analogs . This uniqueness could lead to variations in biological activity.

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